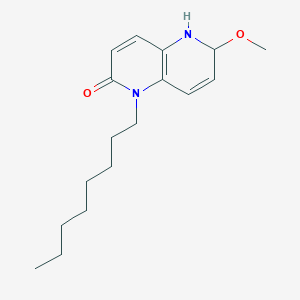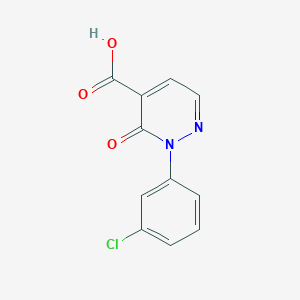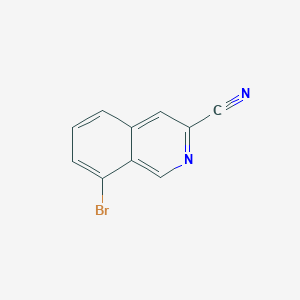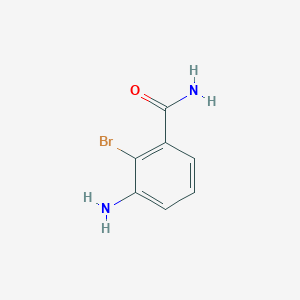
8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the naphthalene family This compound is characterized by the presence of a chlorine atom at the 8th position, a methoxy group at the 6th position, and a ketone group at the 2nd position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base such as sodium methoxide.
Ketone Formation: The ketone group at the 2nd position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
科学研究应用
8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context.
相似化合物的比较
Similar Compounds
8-Chloro-6-methoxy-2-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
8-Chloro-6-methoxy-1-tetralone: Similar structure but with a different position of the ketone group.
Uniqueness
8-Chloro-6-methoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC 名称 |
8-chloro-6-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-4-7-2-3-8(13)5-10(7)11(12)6-9/h4,6H,2-3,5H2,1H3 |
InChI 键 |
GPCRWWKZPJQJKZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC(=O)CC2)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)







![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)



